

Unveiling the Therapeutic Potential: A Comparative Analysis of 4-Formylbenzoic Acid Derivatives

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Compound of Interest

Compound Name: 4-Formylbenzoic acid

Cat. No.: B119534

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For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. **4-Formylbenzoic acid** and its derivatives have emerged as a promising class of compounds, exhibiting a diverse range of biological activities. This guide provides an objective comparison of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and detailed methodologies to aid in future research and development.

Anticancer Activity: Targeting Uncontrolled Cell Growth

Derivatives of **4-formylbenzoic acid**, particularly Schiff bases and hydrazones, have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action for some of these compounds is linked to the inhibition of key signaling pathways involved in tumor progression and angiogenesis.

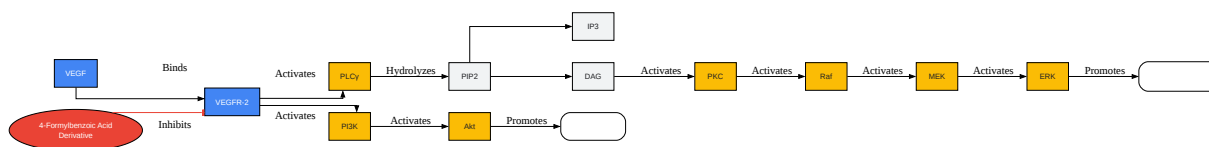
Comparative Anticancer Efficacy

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting cancer cell growth. A lower IC₅₀ value indicates a more potent compound. The following table summarizes the IC₅₀ values of various **4-formylbenzoic acid** derivatives against different cancer cell lines.

Derivative Type	Compound	Cancer Cell Line	IC50 (μM)
Hydrazone	Hydrazone 1	MCF-7 (Breast)	1.51[1]
Hydrazone	Hydrazone 2	A2780 (Ovarian)	18.96[1]
Hydrazone	Hydrazone 3	A549 (Lung)	29.59[2]
Hydrazone	Hydrazone 4	MCF-7 (Breast)	27.70[2]
Schiff Base	Isatin-Schiff Base 1	MCF-7 (Breast)	< 0.1
Schiff Base	Isatin-Schiff Base 2	MCF-7 (Breast)	0.14

Signaling Pathway: VEGFR-2 Inhibition

A key mechanism underlying the anticancer activity of some benzoic acid derivatives is the inhibition of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway. [3] This pathway is crucial for angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby promoting their growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively cut off the tumor's blood supply, leading to apoptosis (programmed cell death) and a reduction in tumor size.



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VEGFR-2 signaling pathway inhibition.

Antimicrobial Activity: Combating Pathogenic Microbes

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. **4-Formylbenzoic acid** derivatives, particularly hydrazones and Schiff bases, have shown promising activity against a range of pathogenic bacteria, including multidrug-resistant strains.

Comparative Antimicrobial Efficacy

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. A lower MIC value signifies greater antimicrobial potency. The table below presents the MIC values of various **4-formylbenzoic acid** derivatives against different bacterial strains.

Derivative Type	Compound	Bacterial Strain	MIC (µg/mL)
Hydrazone	Pyrazole-Hydrazone 1	Staphylococcus aureus	6.25
Hydrazone	Pyrazole-Hydrazone 2	MRSA	6.25
Hydrazone	Pyrazole-Hydrazone 3	Acinetobacter baumannii	1.56
Hydrazone	Pyrazole-Hydrazone 4	Bacillus subtilis	0.78
Schiff Base	Thiophene-Schiff Base	S. aureus	12.5
Schiff Base	Thiophene-Schiff Base	Micrococcus luteus	25
Schiff Base	Benzimidazole-Schiff Base	S. aureus	250 (ng/mL)
Schiff Base	Benzimidazole-Schiff Base	Listeria monocytogenes	250 (ng/mL)

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of many diseases. Certain derivatives of **4-formylbenzoic acid** have demonstrated anti-inflammatory properties in preclinical models, suggesting their potential as therapeutic agents for inflammatory disorders.

Comparative Anti-inflammatory Efficacy

The carrageenan-induced paw edema model in rats is a standard in vivo assay to screen for acute anti-inflammatory activity. The percentage of edema inhibition reflects the compound's ability to reduce inflammation.

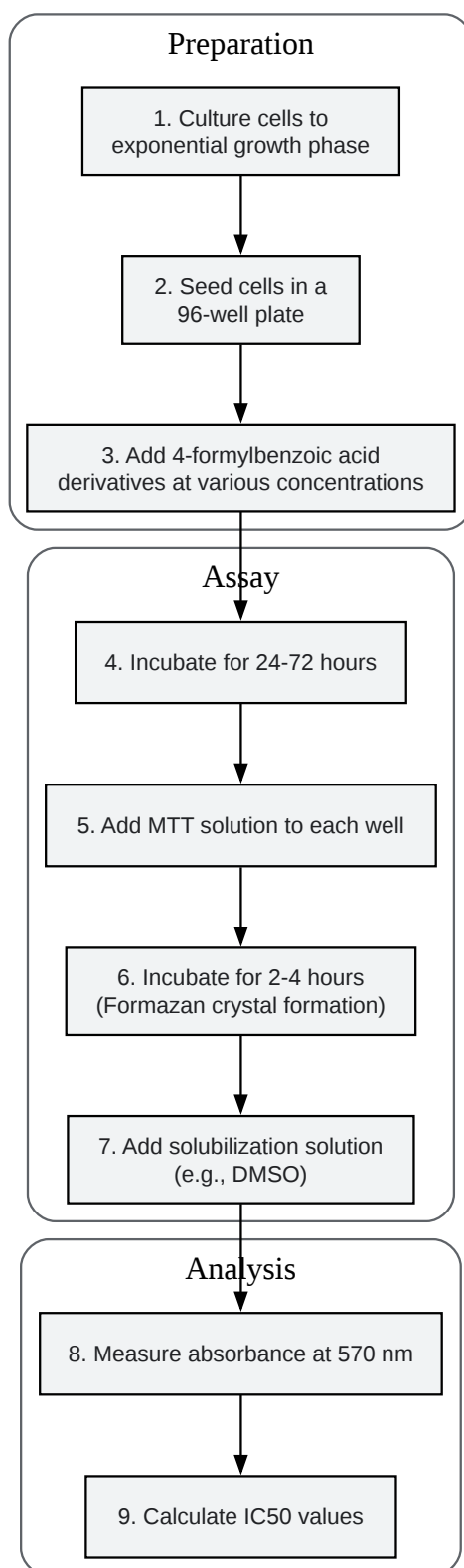
Derivative Type	Compound	Dose (mg/kg)	Edema Inhibition (%)
N-acyl hydrazone	Compound 4c	100	52.8 (at 4h) [4]
Benzoic Acid Derivative	Compound 1	200	96.31 (at 4h) [5]
Benzoic Acid Derivative	Compound 3	200	99.69 (at 4h) [5]
Mangifera indica extract	-	400	53 (at 4h) [6]

Experimental Protocols

Reproducibility is paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.

MTT Assay for Anticancer Activity

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.



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